

Application Notes and Protocols for N6-Cyclopentyladenosine (CPA) Administration in Mouse Studies

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Compound of Interest

Compound Name: N6-Cyclopentyladenosine

Cat. No.: B1669581

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These application notes provide a comprehensive guide to the administration of **N6-Cyclopentyladenosine** (CPA), a potent and selective adenosine A1 receptor agonist, in mouse models. This document outlines various administration routes, summarizes quantitative data from published studies, and offers detailed experimental protocols.

Introduction

N6-Cyclopentyladenosine (CPA) is a widely used research tool for investigating the physiological and pathophysiological roles of the adenosine A1 receptor. Its effects include, but are not limited to, neuroprotection, cardioprotection, and modulation of inflammation. The choice of administration route is a critical factor in experimental design, influencing the pharmacokinetic and pharmacodynamic profile of the compound. This document details intraperitoneal, intravenous, subcutaneous, and oral administration methods for CPA in mice.

Data Presentation

The following tables summarize quantitative data for CPA administration in mice, primarily focusing on the intraperitoneal route due to the prevalence of this method in the literature. Data for other routes are limited and require further investigation.

Table 1: Intraperitoneal (i.p.) Administration of CPA in Mice

Mouse Strain	Dosage Range	Vehicle	Key Findings	Reference
C57BL/6	0.5 - 2 mg/kg	20% Alkamuls EL-620 in saline	Dose-dependent protection against NMDA-induced seizures.[1]	
C57BL/6	1.0 mg/kg (chronic, 9 days)	20% Alkamuls EL-620 in saline	Increased incidence of NMDA-induced clonic/tonic episodes after chronic treatment.	
B10CBAF1	200 nmol/kg	Not specified	Protection of hematopoietic progenitor cells from 5-fluorouracil-induced damage. [2]	
Not Specified	0.15 - 2.25 μ mol/kg	Not specified	Dose-dependent impairment of passive avoidance retention.[3]	
Not Specified	2 - 4 mg/kg	Not specified	Delayed onset of aminophylline-induced convulsions.[4]	

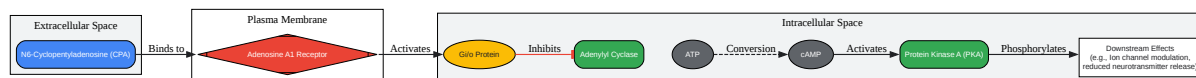
Note: Alkamuls EL-620 is a commercial name for a polyoxyethylated castor oil, a nonionic surfactant used to solubilize poorly water-soluble compounds.

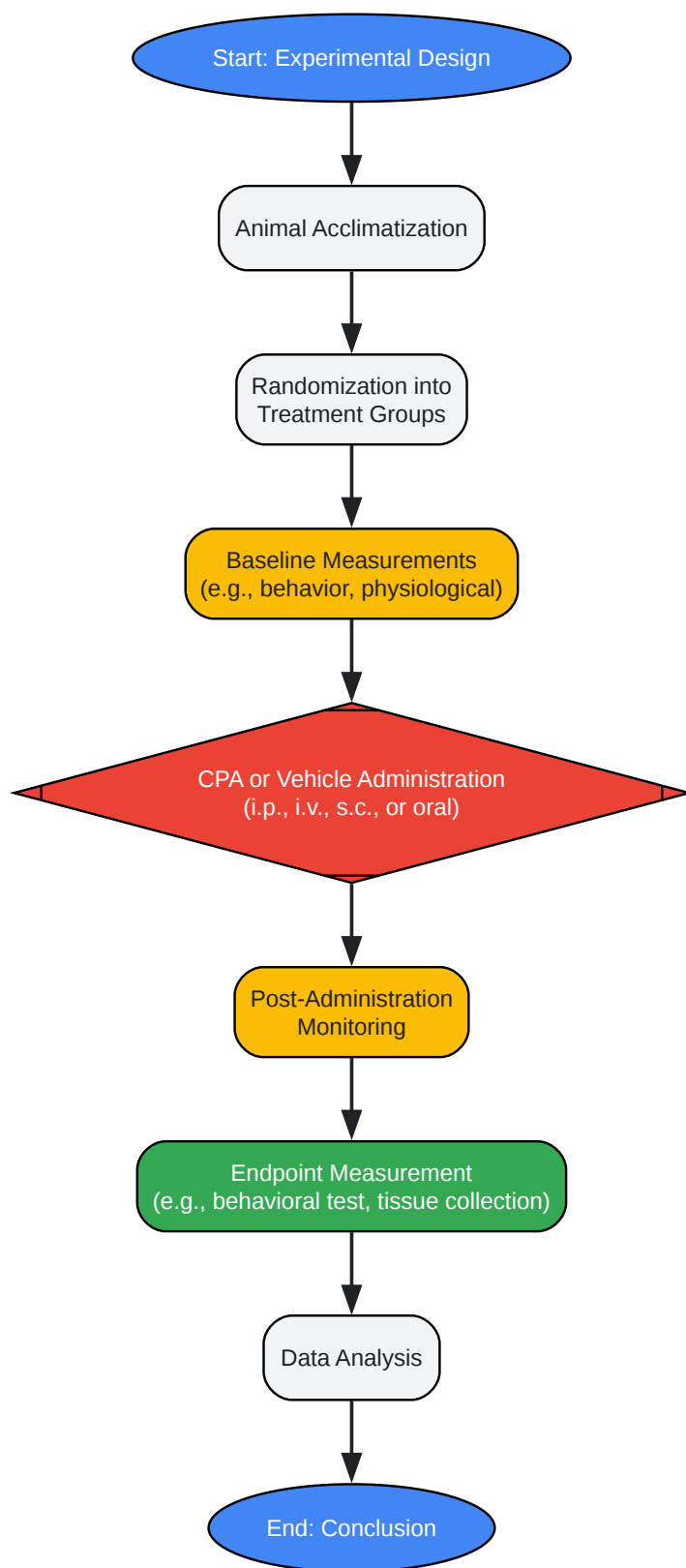
Table 2: Solubility of **N6-Cyclopentyladenosine** (CPA)

Solvent	Solubility
DMSO	Up to 67 mg/mL[5]
Ethanol	8 mg/mL[6]
Water	Slightly soluble (<0.7 mg/mL)[6]
0.1 M HCl	Up to 12 mg/mL[6]
1 M HCl	Up to 100 mg/mL (with sonication)[4]
45% (w/v) aq 2-hydroxypropyl- β -cyclodextrin	Soluble[6]

Signaling Pathways

CPA exerts its effects by selectively activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.





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